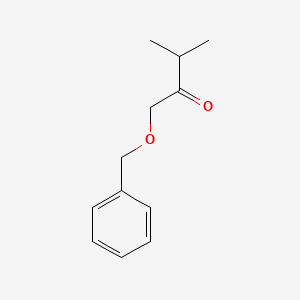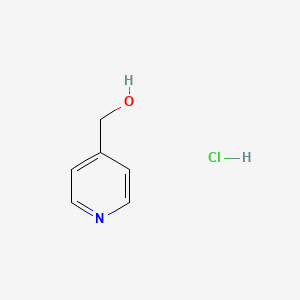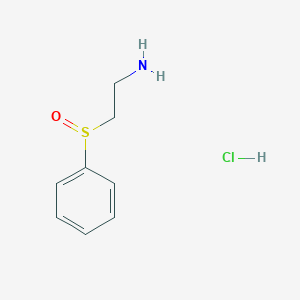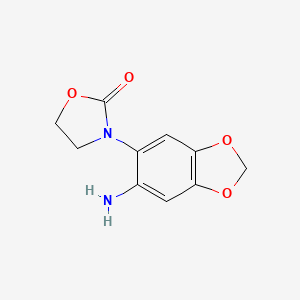
1-(ベンジルオキシ)-3-メチルブタン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-methylbutan-2-one is an organic compound featuring a benzyloxy group attached to a butanone backbone
科学的研究の応用
1-(Benzyloxy)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is proposed that it may interact with its targets in a manner similar to other benzyloxy compounds . For instance, Monobenzone, a hydroquinone derivative, is known to exert a depigmenting effect on the skin of mammals by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
For instance, Monobenzone is known to inhibit melanin production by affecting the polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds
Pharmacokinetics
Similar compounds have been found to exhibit specific pharmacokinetic properties . For instance, certain benzyloxy compounds have been found to exhibit high specificity for certain enzymes over others, which may influence their bioavailability
Result of Action
For instance, Monobenzone is known to cause destruction of melanocytes and permanent depigmentation
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Benzyloxy)-3-methylbutan-2-one. Factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability and its interactions with its targets
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylbutan-2-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-methylbutan-2-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is often purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: 1-(Benzyloxy)-3-methylbutanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
類似化合物との比較
1-(Benzyloxy)propan-2-one: Similar structure but with a shorter carbon chain.
1-(Benzyloxy)-3-methylbutanol: Reduced form of 1-(Benzyloxy)-3-methylbutan-2-one.
Benzyl acetate: Contains a benzyloxy group but with an ester linkage instead of a ketone.
Uniqueness: 1-(Benzyloxy)-3-methylbutan-2-one is unique due to its specific combination of a benzyloxy group and a methyl-substituted butanone backbone.
特性
IUPAC Name |
3-methyl-1-phenylmethoxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKMHMDNRQCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629186 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113778-75-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)













